![molecular formula C15H11NO2 B2899797 Methyl 2-(3-cyanophenyl)benzoate CAS No. 352616-88-7](/img/structure/B2899797.png)
Methyl 2-(3-cyanophenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Methyl Benzoates
Methyl 2-(3-cyanophenyl)benzoate: is used in the synthesis of various methyl benzoate compounds. These compounds are prepared by reacting benzoic acids with methanol using an acidic catalyst. The process benefits from the use of solid acids like zirconium metal solids fixed with titanium, which have shown high activity and reusability .
Flavor and Fragrance Industry
Due to its fruity aroma, methyl benzoate derivatives are widely used in flavorings for syrups like pineapple, strawberry, and cherry. The compound’s pleasant scent also makes it a valuable additive in the fragrance industry for perfumes and scented products .
Solvent for Resin and Rubber
Methyl benzoate compounds, including Methyl 2-(3-cyanophenyl)benzoate , act as solvents in the production of resin rubber. This application is crucial for industries that require specific solvents for their manufacturing processes .
Pharmaceutical Applications
Derivatives of methyl benzoate are used in pharmaceuticals. For instance, methyl p-bromobenzoate is a primary raw material for antitumor drugs like pemetrexed disodium and antifungal compounds such as diglitin A .
Green Chemistry
The synthesis of methyl benzoate compounds aligns with the principles of green chemistry. The use of solid acid catalysts in the esterification process reduces the environmental impact by minimizing wastewater production and avoiding the use of non-recoverable acids .
Catalysis Research
Methyl 2-(3-cyanophenyl)benzoate: is involved in catalysis research, particularly in studies exploring the efficiency of different catalysts in organic synthesis reactions. The compound’s structure and reactivity make it a suitable candidate for such studies .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
Methyl 2-(3-cyanophenyl)benzoate, like other esters, can undergo reactions at both the ring and the ester, depending on the substrate . Electrophiles can attack the ring, while nucleophiles can attack the carbonyl center
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Pharmacokinetics
For instance, Methyl 3,4-Dihydroxybenzoate (MDHB) has been shown to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It also permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs .
Result of Action
The compound’s ability to undergo reactions at both the ring and the ester could potentially lead to various downstream effects, depending on the specific biological context .
properties
IUPAC Name |
methyl 2-(3-cyanophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBFYHQCHLMCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.